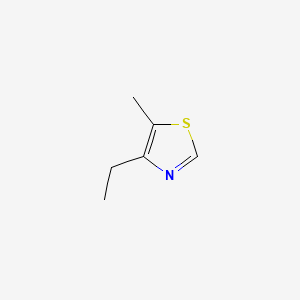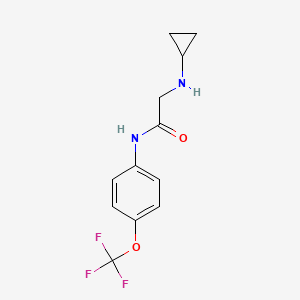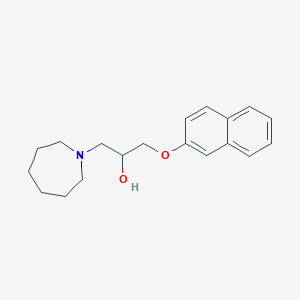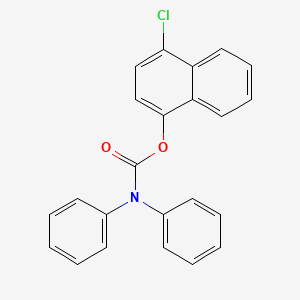![molecular formula C15H17N3O2 B12124604 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol CAS No. 88466-98-2](/img/structure/B12124604.png)
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol: is a chemical compound with the following structural formula:
C24H32N2O2
.Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 4-aminobenzaldehyde and 4-morpholinobutanone . The reaction proceeds through a cyclization step to form the pyrimidine ring.
Reaction Conditions::- The reaction typically occurs at elevated temperatures (around 100°C) under reflux conditions.
4-aminobenzaldehyde: reacts with in the presence of a suitable base (such as potassium carbonate) and a solvent (e.g., ethanol or methanol).
Industrial Production Methods:: Industrial-scale production may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial methods are proprietary and may not be widely disclosed.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the phenyl or morpholine ring positions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various halogenating agents (e.g., bromine or chlorine) can induce substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions. For example:
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction could lead to the corresponding alcohol or amine.
- Substitution reactions may result in halogenated derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may exhibit pharmacological properties, such as antiviral or anticancer effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets or signaling pathways.
Comparaison Avec Des Composés Similaires
While there are related pyrimidine derivatives, the unique combination of the morpholine moiety and the phenyl group sets 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol apart.
Similar Compounds::- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)pyrimidin-4-yl]phenol
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Propriétés
Numéro CAS |
88466-98-2 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
Clé InChI |
UNLYELVPIXCBQV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C(=NC=N2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
![2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124527.png)
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)

![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)

![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)




